4-Chloro-2-fluoropyridine-3-boronic acid
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Overview
Description
4-Chloro-2-fluoropyridine-3-boronic acid is a boronic acid derivative with the molecular formula C5H4BClFNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoropyridine-3-boronic acid typically involves the borylation of 4-chloro-2-fluoropyridine. One common method is the palladium-catalyzed borylation reaction, where 4-chloro-2-fluoropyridine is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-Chloro-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other biologically active molecules.
Material Science: Employed in the synthesis of organic electronic materials and polymers.
Agricultural Chemistry: Used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoropyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The presence of chlorine and fluorine atoms on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine-4-boronic acid: Similar structure but with different substitution pattern on the pyridine ring.
3-Chloro-2-fluoropyridine-4-boronic acid: Another isomer with different positioning of the chlorine and fluorine atoms.
Uniqueness
4-Chloro-2-fluoropyridine-3-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms on the pyridine ring provides a unique electronic environment that can be exploited in various synthetic applications .
Properties
IUPAC Name |
(4-chloro-2-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRPVKMTJXJXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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